molecular formula C18H29NO3S B12116266 Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine

Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine

Cat. No.: B12116266
M. Wt: 339.5 g/mol
InChI Key: JHEKHPCTJCYHGZ-UHFFFAOYSA-N
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Description

Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine is an organic compound that features a cyclohexyl group attached to a sulfonyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the core phenyl sulfonyl amine structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution followed by nucleophilic substitution, utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing various biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine is unique due to its combination of hydrophobic and hydrophilic groups, which enhances its solubility and binding properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

3-butan-2-yl-N-cyclohexyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-4-14(3)17-13-16(11-12-18(17)22-5-2)23(20,21)19-15-9-7-6-8-10-15/h11-15,19H,4-10H2,1-3H3

InChI Key

JHEKHPCTJCYHGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC

Origin of Product

United States

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